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Compound of Interest

Compound Name: Pyrazolo[1,5-d][1,2,4]triazinone

Cat. No.: B1353750

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pyrazolo[1,5-d]triazinone and its related
pyrazolo-triazine derivatives as a promising class of kinase inhibitors. This document
consolidates key findings on their synthesis, biological activity, and mechanism of action,
offering a valuable resource for researchers in the field of drug discovery and development.

Introduction to Pyrazolo-triazinones in Kinase
Inhibition

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and
their dysregulation is a hallmark of many diseases, particularly cancer. The development of
small molecule kinase inhibitors has revolutionized modern medicine. The pyrazolo-triazine
scaffold, a privileged structure in medicinal chemistry, has emerged as a versatile core for the
design of potent and selective kinase inhibitors. Among these, the Pyrazolo[1,5-d]triazinone
core and its isomers have attracted significant attention due to their structural resemblance to
the purine nucleus of ATP, enabling them to effectively compete for the ATP-binding site of
various kinases. This guide will focus on the synthesis, structure-activity relationships (SAR),

and biological evaluation of Pyrazolo[1,5-d]triazinone and its closely related isomers as kinase
inhibitors.

Data Presentation: Kinase Inhibitory Activity
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The following tables summarize the quantitative biological data for Pyrazolo[1,5-d]triazinone
and related pyrazolo-triazine derivatives, focusing on their inhibitory activity against various
kinases and cancer cell lines.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]-1,3,5-triazine Derivatives against Cyclin-
Dependent Kinases (CDKSs)

Target Cytotoxicity

Compound . IC50 (pM) Cell Line Reference
Kinase IC50 (pM)
1b CDK7 - SUIT 2.28 0.23 [1][2]
PATU-T 1.58 [11[2]
PANC-1 0.78 [1]12]
1g CDK7 - SUIT 2.28 0.19 [1][2]
PATU-T 0.44 [11[2]
PANC-1 0.35 [1][2]
LDC3140 CDK7 <0.005 - - [1][3]
LDC4297 CDK7 <0.005 - - [1][3]
CDK1/cyclin ]
GP0210 (7a) B 0.045 Various - [4]
CDK2/cyclin
0.025 [4]
A
CDKS5/p25 0.030 [4]
CDK7/cyclin
0.280 [4]
H
CDKO9/cyclin
T 0.020 [4]

Table 2: Inhibitory Activity of Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][6]triazine Sulfonamide
Derivatives
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Compound Target Kinase Cell Line Cytotoxicity Reference
IC50 (uM)

3b - MCF-7 0.25 [7]

MDA-MB-231 0.31 [7]

MCF-10A 2.3 [7]

MM134 AKT2 (predicted)  BxPC-3 0.32 [81[9]

PC-3 0.16 [8119]

MM136 AKT2 (predicted) BxPC-3 0.25 [819]

PC-3 0.13 [81[9]

MM137 AKT2 (predicted) BxPC-3 0.18 [8]

PC-3 0.06 18]

MM139 AKT2 (predicted)  BxPC-3 0.33 [8][9]

PC-3 0.17 [8119]

Table 3: Inhibitory Activity of Other Pyrazolo-triazine and Related Derivatives
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Compound Scaffold Target Kinase IC50 (nM) Reference
[11[5]
171 [6]triazolo[4,3- c-Met 26.00 [10]
alpyrazine
VEGFR-2 2600 [10]
Alisertib Pyrimido[5,4-d]
) Aurora-A 1.2
(MLN8237) [5]benzazepine
Aurora-B 396.5
AMG 900 - Aurora-A 5
Aurora-B 4
Aurora-C 1
Danusertib
- Aurora-A 13
(PHA-739358)
Aurora-B 79
Aurora-C 61
PF-03814735 - Aurora-A 5
Aurora-B 0.8
Aminopyrazole- )
VX-680 ) ) Aurora-A 0.7 (Ki)
quinazoline
Aurora-B 18 (Ki)
Aurora-C 4.6 (Ki)
) Pyrazolo[4,3-
Compound 2i o CDK2 -
d]pyrimidine
CDK5 -
Aurora A -
Compound 3g 3-Cyano-6-(5- Aurora kinases -
methyl-3-
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pyrazoloamino)

pyridine

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of
Pyrazolo[1,5-d]triazinone and related derivatives.

Synthesis of Pyrazolo[1,5-d][1][5][6]triazin-7(6H)-Ones

A general and efficient three-step synthesis of Pyrazolo[1,5-d][1][5][6]triazin-7(6H)-ones has
been described. The key steps involve:

 Vinylic SN reaction: Reaction of perchloro-2-nitro-1,3-butadiene with a 4.2-fold excess of the
corresponding amine in methanol at -20°C to yield butadienes.

o Formation of pyrazoles: Subsequent reaction of the butadienes with hydrazine derivatives.

 Intramolecular cyclization: Heating the resulting pyrazole intermediates in DMF at 80-110 °C
with sodium azide as a nucleophile to afford the final Pyrazolo[1,5-d][1][5][6]triazin-7(6H)-one

derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay used to measure kinase
activity by quantifying the amount of ADP produced during a kinase reaction.

Materials:

ADP-GIlo™ Kinase Assay Kit (Promega)

Kinase of interest

Substrate for the kinase

Test compounds (Pyrazolo[1,5-d]triazinone derivatives)
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Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)

« ATP

White opaque 96-well or 384-well plates

Luminometer

Protocol:
e Kinase Reaction:

o Prepare a reaction mixture containing the kinase, substrate, and test compound at various
concentrations in the kinase reaction buffer.

o Initiate the reaction by adding ATP. The final ATP concentration should be at or near the
Km for the specific kinase.

o Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a
predetermined time.

o Termination of Kinase Reaction and ATP Depletion:

o Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and
deplete the remaining ATP.

o Incubate at room temperature for 40 minutes.
e ADP to ATP Conversion and Signal Detection:

o Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in
the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent
signal.

o Incubate at room temperature for 30-60 minutes.

¢ Measurement:
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o Measure the luminescence using a plate-reading luminometer.

o The luminescent signal is proportional to the amount of ADP produced and is inversely
correlated with the activity of the kinase.

e Data Analysis:

o Calculate the percentage of inhibition for each compound concentration relative to a
DMSO control.

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of
the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an
indicator of cell viability.

Materials:

o Cells of interest (e.g., cancer cell lines)

o Complete cell culture medium

e Test compounds (Pyrazolo[1,5-d]triazinone derivatives)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)
o 96-well plates

e Microplate reader

Protocol:

o Cell Seeding:

© 2025 BenchChem. All rights reserved. 7/16 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Seed cells in a 96-well plate at a predetermined density and allow them to adhere
overnight.

Compound Treatment:

o Treat the cells with various concentrations of the test compounds and a vehicle control
(e.g., DMSO).

o Incubate for the desired period (e.g., 24, 48, or 72 hours).

MTT Addition:

o Add MTT solution to each well to a final concentration of 0.5 mg/mL.

o Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple
formazan crystals.

Formazan Solubilization:

o Carefully remove the medium and add the solubilization solution to dissolve the formazan
crystals.

Measurement:

o Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:
o Calculate the percentage of cell viability for each treatment relative to the vehicle control.

o Determine the IC50 value by plotting the percentage of viability against the logarithm of
the compound concentration.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be used to assess the
phosphorylation status of key signaling proteins following treatment with kinase inhibitors.

Materials:
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o Cells of interest
e Test compounds
 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o Protein assay kit (e.g., BCA assay)
o SDS-PAGE gels
» Transfer buffer
e PVDF or nitrocellulose membranes
» Blocking buffer (e.g., 5% non-fat milk or BSAin TBST)
e Primary antibodies (total and phospho-specific for target proteins)
e HRP-conjugated secondary antibodies
e Chemiluminescent substrate
e Imaging system
Protocol:
e Cell Lysis:
o Treat cells with the test compound for the desired time.
o Lyse the cells with lysis buffer and collect the total protein lysate.
e Protein Quantification:
o Determine the protein concentration of each lysate using a protein assay.
o SDS-PAGE and Protein Transfer:

o Separate equal amounts of protein from each sample by SDS-PAGE.
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o Transfer the separated proteins to a membrane.

e Immunoblotting:
o Block the membrane with blocking buffer to prevent non-specific antibody binding.

o Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at
4°C.

o Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibody.

e Detection:
o Incubate the membrane with a chemiluminescent substrate.
o Detect the signal using an imaging system.

 Stripping and Re-probing:

o The membrane can be stripped and re-probed with an antibody against the total protein
(e.g., anti-total-Akt) to confirm equal protein loading.

Mandatory Visualization: Signaling Pathways and
Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling
pathways and experimental workflows relevant to the study of Pyrazolo[1,5-d]triazinone

derivatives as kinase inhibitors.

Signaling Pathways
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Caption: The dual role of CDK7 in transcription and cell cycle progression, and its inhibition by
Pyrazolo-triazinone derivatives.
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Caption: Inhibition of the canonical NF-kB signaling pathway by Pyrazolo-triazine derivatives

through targeting the IKK complex.
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Caption: Potential inhibition points of Pyrazolo-triazine derivatives in the PIBK/AKT/mTOR
signaling pathway.

Experimental Workflows
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Caption: A typical workflow for the screening and identification of Pyrazolo-triazinone-based
kinase inhibitors.

Conclusion and Future Directions

The Pyrazolo[1,5-d]triazinone scaffold and its related isomers represent a promising and
versatile platform for the development of novel kinase inhibitors. The data presented in this
guide highlight their potential to target a range of kinases implicated in cancer and other
diseases. While much of the current research has focused on isomers such as pyrazolo[1,5-
a]pyrimidines, the foundational work on the synthesis and initial biological evaluation of
Pyrazolo[1,5-d]triazinones suggests a rich area for further exploration.

Future research should focus on:

o Expansion of the Chemical Space: Synthesizing and screening a broader library of
Pyrazolo[1,5-d]triazinone derivatives to establish a comprehensive structure-activity
relationship.

o Target Identification and Selectivity Profiling: Identifying the specific kinase targets of the
most potent compounds and assessing their selectivity across the kinome.

 In-depth Mechanistic Studies: Elucidating the precise mechanisms by which these
compounds modulate cellular signaling pathways.

« In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in preclinical
animal models of disease.

By systematically addressing these areas, the full potential of Pyrazolo[1,5-d]triazinone
derivatives as a new generation of kinase inhibitors can be realized, ultimately contributing to
the development of novel and effective therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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